![molecular formula C9H20Cl2N2 B15321491 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Methyl-1-azabicyclo[222]octan-3-yl}methanaminedihydrochloride is an organic compound with a complex bicyclic structure
Métodos De Preparación
The synthesis of 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is employed in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: This compound shares the bicyclic structure but lacks the methyl and methanamine substituents, resulting in different chemical properties and applications.
2-Azabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H20Cl2N2 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
(4-methyl-1-azabicyclo[2.2.2]octan-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-9-2-4-11(5-3-9)7-8(9)6-10;;/h8H,2-7,10H2,1H3;2*1H |
Clave InChI |
WONIRKWCEXBQFI-UHFFFAOYSA-N |
SMILES canónico |
CC12CCN(CC1)CC2CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


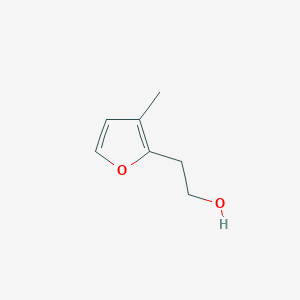
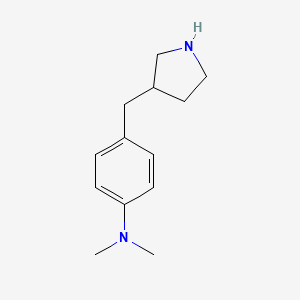
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)


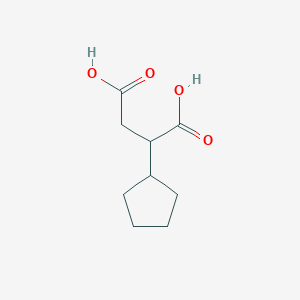
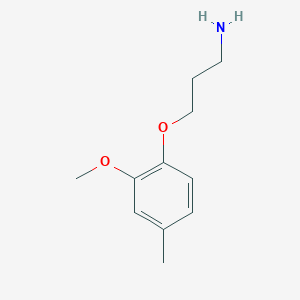

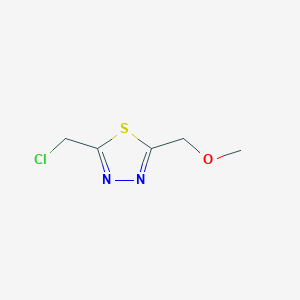
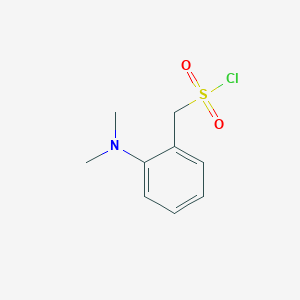
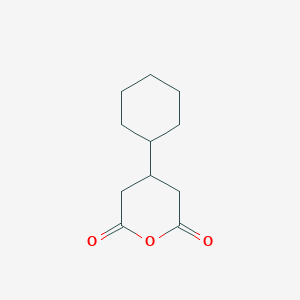

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
